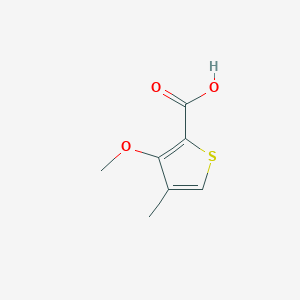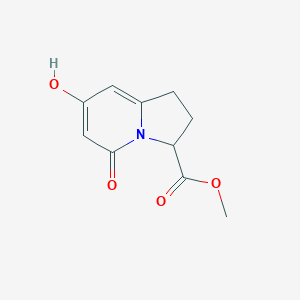![molecular formula C18H17FN4O2S B2408937 1-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-4-carboxamide CAS No. 1049439-73-7](/img/structure/B2408937.png)
1-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-4-carboxamide” is a derivative of the imidazo[2,1-b]thiazole nucleus . This nucleus is a very interesting scaffold in terms of chemistry and biological activity .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques . For example, NMR spectroscopy can provide information about the number and type of atoms in the molecule, as well as their connectivity .
Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and depend on the specific conditions under which the reactions are carried out . It’s important to carefully control these conditions to ensure the desired reaction takes place .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques . For example, its melting point, molecular weight, and solubility can be determined .
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
1-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-4-carboxamide and its derivatives show promise as potent anticancer agents. Studies have demonstrated strong cytotoxicity against leukemia cells and significant activity against colon cancer and melanoma cell lines. These compounds exhibit potential as chemotherapeutic agents due to their ability to induce apoptosis in cancer cells without causing cell cycle arrest (Karki et al., 2011); (Abdel‐Maksoud et al., 2019).
Anti-tuberculosis Activity
Imidazo[2,1-b]thiazole derivatives have shown promising results as anti-tuberculosis compounds. These compounds possess nanomolar potency against both replicating and drug-resistant Mycobacterium tuberculosis (Mtb), displaying low toxicity to VERO cells. The specific targeting of the QcrB mutant in Mtb by these compounds highlights their potential as selective anti-tuberculosis agents (Moraski et al., 2016).
Antimicrobial Properties
Studies have explored the antimicrobial potential of imidazo[2,1-b]thiazole derivatives. These compounds have demonstrated activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, indicating their utility in combating bacterial infections. Additionally, some derivatives have shown promise in inhibiting the growth of Mycobacterium tuberculosis, further underscoring their antimicrobial capabilities (Ur et al., 2004); (Güzeldemirci & Küçükbasmacı, 2010).
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its antiproliferative activities, as well as investigation of its potential uses in other areas . Additionally, more research could be done to optimize the synthesis process and improve the yield of the compound .
Wirkmechanismus
Target of Action
Similar compounds have been shown to have significant activity against various cell lines , suggesting potential targets within these cells.
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit dose-dependent antiproliferative effects against various cell lines .
Biochemical Pathways
Related compounds have been shown to induce apoptosis without cell cycle arrest , suggesting that this compound may interact with pathways involved in cell death and proliferation.
Pharmacokinetics
In silico admet prediction has been performed for similar compounds , suggesting that this compound may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have shown significant analgesic and anti-inflammatory activities , suggesting that this compound may have similar effects.
Eigenschaften
IUPAC Name |
1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c19-13-3-1-11(2-4-13)14-9-23-15(10-26-18(23)21-14)17(25)22-7-5-12(6-8-22)16(20)24/h1-4,9-10,12H,5-8H2,(H2,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBFLOHQQATGRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-Aminobicyclo[2.2.1]heptan-2-yl}methanol](/img/structure/B2408856.png)

![6-chloro-N-ethyl-5-methyl-N-[(4-methylphenyl)(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2408859.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride](/img/structure/B2408860.png)

![2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide](/img/structure/B2408862.png)
![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2408864.png)


![ethyl 4-[4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoyl]piperazine-1-carboxylate](/img/structure/B2408868.png)

![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2408871.png)
![3-Hydroxy-1'-(2,2,2-trifluoroethyl)-[1,3'-bipyrrolidin]-2'-one](/img/structure/B2408872.png)
